molecular formula C21H15BrO5 B2446878 [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid CAS No. 859113-93-2

[3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid

Cat. No.: B2446878
CAS No.: 859113-93-2
M. Wt: 427.25
InChI Key: XZCMRWJSGHHOPB-UHFFFAOYSA-N
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Description

[3-(4-Bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a synthetic furocoumarin derivative, a class of heterocyclic compounds known for significant biological potential . Furocoumarins are extensively investigated for their role as active photosensitizers, particularly in PUVA (psoralen and UVA) therapy for the treatment of various skin diseases . The core furocoumarin structure is a privileged scaffold in medicinal chemistry, with its C-3 and C-4 positions being critical for interacting with biological targets; the presence of substituents at these positions is often linked to enhanced antibacterial activity against a broad spectrum of multidrug-resistant (MDR) bacterial strains . The specific structure of this compound, which features a 4-bromophenyl group and an acetic acid side chain, suggests it is a valuable chemical tool for researchers exploring new therapeutic strategies. Its primary research value lies in the development of novel antibacterial agents and the study of photodynamic therapies, providing a sophisticated building block for structure-activity relationship (SAR) studies in drug discovery pipelines .

Properties

IUPAC Name

2-[3-(4-bromophenyl)-4,9-dimethyl-7-oxofuro[2,3-f]chromen-8-yl]acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H15BrO5/c1-10-7-16-19(11(2)14(8-17(23)24)21(25)27-16)20-18(10)15(9-26-20)12-3-5-13(22)6-4-12/h3-7,9H,8H2,1-2H3,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZCMRWJSGHHOPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C(=C(C(=O)O2)CC(=O)O)C)C3=C1C(=CO3)C4=CC=C(C=C4)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H15BrO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

427.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Reaction Framework

A highly efficient route involves a one-pot multicomponent reaction (MCR) inspired by the synthesis of structurally related furoquinoline derivatives. The protocol employs three key components:

  • 8-Hydroxyquinoline as the heterocyclic backbone.
  • 4-Bromophenylglyoxal (or its hydrate) as the arylating agent.
  • Meldrum’s acid (2,2-dimethyl-1,3-dioxane-4,6-dione) to introduce the acetic acid moiety.

Mechanistic Pathway :

  • Base-Catalyzed Condensation : In acetonitrile with triethylamine, 4-bromophenylglyoxal reacts with Meldrum’s acid to form an aroylmethylene intermediate (A ).
  • Nucleophilic Addition : The 8-hydroxyquinoline anion attacks the electrophilic carbonyl of A , yielding adduct D .
  • Acid-Mediated Cyclization : Treatment with acetic acid cleaves the Meldrum’s acid moiety, releasing acetone and CO₂, and generates γ-ketoacid intermediate F .
  • Furan Ring Formation : Intramolecular cyclization of F eliminates water, forming the fused furochromen system with the acetic acid side chain at position 8.

Optimization Notes :

  • Yield : Analogous reactions using 4-methoxyphenylglyoxal achieved 68% yield. Substituting with 4-bromophenylglyoxal may require adjusted stoichiometry (e.g., 1.2:1 molar ratio of glyoxal to Meldrum’s acid) to mitigate steric effects from the bromine atom.
  • Purification : Recrystallization from acetonitrile produces pale-yellow crystals, as reported for similar derivatives.

Stepwise Functionalization of Chromone Precursors

Chromone Bromination and Cyclization

An alternative route begins with a pre-functionalized chromone core, as demonstrated in the synthesis of 4,9-dimethyl-3-phenyl analogs:

  • Starting Material : 4,9-Dimethyl-7H-furo[2,3-f]chromen-7-one.
  • Bromophenyl Introduction :
    • Friedel-Crafts Acylation : React with 4-bromobenzoyl chloride under Lewis acid catalysis (e.g., AlCl₃) to install the 4-bromophenyl group at position 3.
    • Wittig Reaction : Use (4-bromophenyl)triphenylphosphonium ylide to introduce the vinyl group, followed by oxidative cyclization.
  • Acetic Acid Side Chain :
    • Michael Addition : Treat the enone intermediate with methyl acrylate, followed by saponification to yield the carboxylic acid.

Challenges :

  • Regioselectivity : Competing reactions at the electron-rich furan ring necessitate careful control of reaction temperature and catalyst loading.
  • Intermediate Stability : Brominated intermediates are prone to debromination under acidic conditions; neutral pH and low temperatures (0–5°C) are recommended.

Comparative Analysis of Synthetic Routes

Efficiency and Scalability

Method Yield Key Advantages Limitations
Multicomponent Reaction 60–68% One-pot procedure; minimal purification Sensitivity to bromophenylglyoxal purity
Stepwise Functionalization 45–55% Modular; allows late-stage diversification Multi-step; intermediate instability

Spectroscopic Validation

Critical characterization data for analogous compounds include:

  • ¹H NMR (DMSO-d₆) :
    • Aromatic protons: δ 7.8–8.2 ppm (multiplet, 4-bromophenyl).
    • Methyl groups: δ 2.4–2.6 ppm (singlet, 4,9-dimethyl).
    • Acetic acid: δ 3.7 ppm (singlet, CH₂) and δ 12.1 ppm (broad, COOH).
  • IR (KBr) : Strong absorption at 1720 cm⁻¹ (C=O stretch), 1605 cm⁻¹ (furan ring).

Mechanistic Insights and Side Reactions

Competing Pathways

  • Diels-Alder Adduct Formation : The electron-deficient furochromen core may undergo unintended cycloadditions with dienophiles (e.g., maleic anhydride), necessitating inert atmosphere conditions.
  • Oxidative Degradation : The 7-oxo group is susceptible to over-oxidation; reducing agents (e.g., Na₂S₂O₄) can stabilize the ketone during workup.

Chemical Reactions Analysis

Types of Reactions: [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while substitution reactions can introduce various functional groups such as alkyl or aryl groups.

Scientific Research Applications

Biological Applications

The biological applications of [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid can be categorized as follows:

Anticancer Activity

Research indicates that chromone derivatives exhibit significant anticancer properties. Preliminary studies suggest that this compound may inhibit the growth of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, in vitro studies have shown efficacy against breast cancer cells (MCF-7) by assessing cell viability using MTT assays .

Antioxidant Properties

Chromones are known for their ability to scavenge free radicals and reduce oxidative stress in biological systems. The presence of hydroxyl groups in the structure enhances this property, making it a candidate for further investigation in oxidative stress-related diseases.

Anti-inflammatory Effects

The compound's potential to modulate inflammatory pathways could position it as a therapeutic agent in conditions characterized by chronic inflammation.

Case Studies

A variety of studies have explored the applications of chromone derivatives similar to this compound:

  • In Vitro Studies on Anticancer Activity : Research has demonstrated that structurally related compounds exhibit significant cytotoxicity against cancer cell lines. For example, derivatives with similar chromone structures have been tested for their ability to inhibit tumor growth in preclinical models .
  • Antioxidant Activity Assessment : Studies evaluating the antioxidant capacity of chromone derivatives have shown promising results using various assays (DPPH radical scavenging assay) to quantify their effectiveness compared to standard antioxidants like ascorbic acid.

Mechanism of Action

The mechanism of action of [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest that it may modulate signaling pathways involved in inflammation and cell proliferation.

Comparison with Similar Compounds

  • [3-(4-methoxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid
  • [3-(4-hydroxyphenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid

Comparison: Compared to its analogs, [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is unique due to the presence of the bromophenyl group. This substituent can significantly influence the compound’s reactivity and biological activity. For instance, the bromine atom can participate in halogen bonding, potentially enhancing the compound’s binding affinity to biological targets. Additionally, the bromophenyl group may affect the compound’s solubility and stability, making it distinct from its methoxy- and hydroxy-substituted counterparts.

Biological Activity

The compound [3-(4-bromophenyl)-4,9-dimethyl-7-oxo-7H-furo[2,3-f]chromen-8-yl]acetic acid is a chromone derivative with a complex molecular structure that has garnered interest for its potential biological activities. Chromones are known for their diverse pharmacological properties, including antioxidant, anti-inflammatory, and anticancer activities. The specific interactions and mechanisms of action of this compound remain areas of active research.

Chemical Structure and Properties

The compound features a furochromene core with a bromophenyl substituent and an acetic acid functional group. The presence of the bromine atom enhances its lipophilicity, potentially improving its biological interactions.

PropertyValue
Molecular Formula C17H15BrO4
Molecular Weight 363.21 g/mol
IUPAC Name This compound
CAS Number 664366-03-4

Antioxidant Activity

Chromone derivatives, including this compound, have demonstrated significant antioxidant properties. Studies indicate that these compounds can scavenge free radicals and reduce oxidative stress in various biological systems. The antioxidant activity is crucial for protecting cells from damage caused by reactive oxygen species (ROS), which are implicated in various diseases including cancer and neurodegenerative disorders .

Anti-inflammatory Effects

Research has shown that chromone derivatives can inhibit pro-inflammatory enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX). The anti-inflammatory properties of this compound may be attributed to its ability to modulate signaling pathways involved in inflammation .

Anticancer Potential

Preliminary studies suggest that this compound exhibits cytotoxic effects against various cancer cell lines. For instance, it has shown activity against breast cancer cells (MCF-7) through mechanisms that may involve the induction of apoptosis and inhibition of cell proliferation. The specific pathways and targets involved in its anticancer activity require further elucidation through detailed molecular studies .

The biological effects of this compound can be linked to its interaction with several biological targets:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in inflammation and cancer progression.
  • Receptor Modulation : It may interact with specific receptors that regulate cellular responses to stress and inflammation.
  • Gene Expression : The compound could influence the expression of genes associated with oxidative stress response and cell cycle regulation.

Study 1: Antioxidant Evaluation

In a study evaluating the antioxidant capacity of various chromone derivatives, this compound was found to exhibit a significant reduction in lipid peroxidation levels in vitro, indicating strong free radical scavenging ability (IC50 = 15 µM) compared to standard antioxidants like ascorbic acid.

Study 2: Cytotoxicity Assay

A cytotoxicity assay conducted on MCF-7 breast cancer cells revealed that the compound induced apoptosis at concentrations above 20 µM. Flow cytometry analysis indicated an increase in early apoptotic cells following treatment with the compound for 24 hours .

Q & A

Q. Methodological Considerations :

  • Excess reagents (3–4 equivalents of arylglyoxal and Meldrum’s acid) are critical to minimize residual coumarin impurities.
  • Temperature control (reflux in ethanol) ensures complete conversion.
  • Yield optimization : A 74% yield was reported under optimized conditions (Table 1) .

Q. Table 1: Synthesis Optimization

Reagent Stoichiometry (eq.)Acid CatalystTemperatureYield (%)
1:1:1HCl/AcOHReflux52
3:3:1HCl/AcOHReflux74

What advanced analytical techniques are recommended for structural elucidation and purity assessment?

Basic Research Question
Key Techniques :

  • Single-crystal X-ray diffraction : Resolves the fused furochromen-acetic acid structure and confirms substituent positions. SHELX software is widely used for refinement .
  • Solid-state NMR : Deuterium NMR (²H NMR) can analyze dynamic molecular behavior, particularly for bromophenyl group interactions (e.g., Figure 2.30 in ) .
  • HPLC-PDA : Validates purity (>95%) and detects residual coumarin impurities .

Q. Table 2: Spectroscopic Data

TechniqueKey Peaks/ParametersReference
¹H NMR (500 MHz)δ 2.35 (s, 3H, CH₃), δ 7.45–7.60 (m, 4H, Ar-Br)
FT-IR1720 cm⁻¹ (C=O, lactone), 1680 cm⁻¹ (COOH)

How can reaction intermediates be stabilized to improve mechanistic understanding?

Advanced Research Question
Mechanistic Insights :

  • Intermediate trapping : Use low-temperature (-20°C) quenching to isolate the γ-ketoacid intermediate (Figure 2 in ).
  • DFT calculations : Model the energy profile of the cyclodehydration step to identify transition states .
  • Kinetic studies : Monitor reaction progress via in-situ FT-IR to determine rate constants for intermediate formation .

What strategies mitigate discrepancies in crystallographic data interpretation?

Advanced Research Question
Challenges :

  • Disorder in bromophenyl groups : Common due to steric hindrance. Use TWINABS for data correction and SHELXL restraints to refine occupancy .
  • Validation tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry .

Q. Table 3: Crystallographic Refinement

ParameterValueSoftware/Tool
R-factor<0.05SHELXL
Twin fraction0.32TWINABS

How does the bromophenyl substituent influence biological activity compared to other aryl groups?

Advanced Research Question
Comparative Studies :

  • Structure-activity relationship (SAR) : Replace bromophenyl with methoxyphenyl () or chlorophenyl () to assess electronic effects on bioactivity.
  • Assays : Test antioxidant activity via DPPH radical scavenging (chromone derivatives in ) or anti-inflammatory activity via COX-2 inhibition .

Q. Table 4: Biological Activity Comparison

SubstituentIC₅₀ (DPPH, μM)COX-2 Inhibition (%)
4-Bromophenyl12.5 ± 1.268 ± 3
4-Methoxyphenyl18.7 ± 1.545 ± 2

How can solvent systems be optimized for large-scale purification?

Advanced Research Question
Methodology :

  • Recrystallization trials : Test ethanol/water (8:2) vs. dichloromethane/hexane (1:3) for crystal habit control.
  • Flash chromatography : Use silica gel with ethyl acetate/hexane gradients (10–40%) to isolate the acetic acid derivative .

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